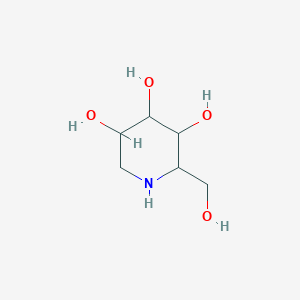

2-(Hydroxymethyl)piperidine-3,4,5-triol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)piperidine-3,4,5-triol can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the use of boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These facilities ensure high-quality production with flexible package options and stringent quality assurance measures.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Hydroxymethyl)piperidine-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxy groups and the hydroxymethyl substituent.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts such as palladium for Suzuki–Miyaura coupling . Reaction conditions often involve mild temperatures and pressures to maintain the integrity of the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Applications De Recherche Scientifique

2-(Hydroxymethyl)piperidine-3,4,5-triol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand for studying protein-ligand interactions . In medicine, derivatives of this compound have shown potential as antiviral agents and enzyme inhibitors . Additionally, it is used in the pharmaceutical industry for the development of new drugs .

Mécanisme D'action

The mechanism of action of 2-(Hydroxymethyl)piperidine-3,4,5-triol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as glucosylceramidase, which plays a role in the metabolism of glycosphingolipids . This inhibition can lead to various biological effects, including antiviral activity and modulation of metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 2-(Hydroxymethyl)piperidine-3,4,5-triol include other hydroxypiperidines and piperidine derivatives such as 2-piperidinemethanol and miglitol .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of hydroxy groups and a hydroxymethyl substituent. This structure provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Activité Biologique

2-(Hydroxymethyl)piperidine-3,4,5-triol, also known as migalastat, is a small molecule that has garnered attention for its biological activity, particularly in the treatment of lysosomal storage diseases such as Fabry disease. This compound functions primarily as a pharmacological chaperone for the enzyme alpha-galactosidase A, which is deficient in patients with Fabry disease. The following sections detail its biological activity, mechanisms of action, therapeutic implications, and relevant research findings.

Migalastat acts by stabilizing the mutant forms of alpha-galactosidase A, facilitating its proper folding and trafficking to lysosomes. This action helps restore the enzyme's activity in patients with specific mutations amenable to chaperone therapy. The compound's efficacy is particularly notable in its ability to reduce substrate accumulation (globotriaosylceramide) in tissues affected by Fabry disease.

In Vitro and In Vivo Studies

Research indicates that migalastat exhibits significant α-glucosidase inhibitory activity. In a study evaluating various derivatives of deoxynojirimycin (DNJ), two compounds similar to migalastat demonstrated comparable α-glucosidase inhibition profiles. Specifically, compounds 2a and 13d were highlighted for their potent inhibitory effects, suggesting potential for further development as therapeutic agents .

Table 1: Summary of Biological Activity Studies

Treatment of Fabry Disease

Migalastat has been evaluated in multiple clinical trials for its safety and efficacy in treating Fabry disease. A pivotal trial demonstrated that patients receiving migalastat showed significant reductions in kidney interstitial capillary globotriaosylceramide levels compared to placebo . The drug has received Fast Track designation from the FDA, recognizing its potential to address unmet medical needs in rare diseases.

Case Studies

- Patient Case Study : A retrospective analysis of patients treated with migalastat revealed improvements in renal function and a reduction in pain crises associated with Fabry disease. Patients reported enhanced quality of life metrics and fewer hospitalizations due to complications related to the disease .

- Longitudinal Study : An ongoing study assessing kidney function over a 24-month period found that patients on migalastat maintained stable renal function compared to historical controls who received enzyme replacement therapy alone .

Propriétés

IUPAC Name |

2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBIFEVIBLOUGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864871 | |

| Record name | 2-(Hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19130-96-2 | |

| Record name | 1-Deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 °C | |

| Record name | 1-Deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.